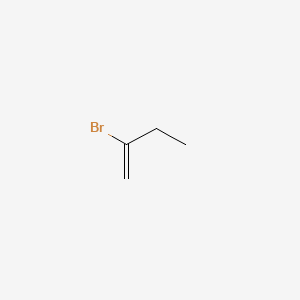

1-Butene, 2-bromo-

Description

Significance of Vinylic Halides in Organic Synthesis

Vinylic halides are pivotal intermediates in a multitude of organic transformations. fiveable.mewikipedia.org Their unique structural feature, a halogen atom bonded to an sp2-hybridized carbon, imparts distinct reactivity compared to their alkyl halide counterparts. britannica.com This makes them valuable precursors for the synthesis of a wide range of organic compounds.

One of the most notable applications of vinylic halides is in the formation of alkynes through elimination reactions. fiveable.me They are also key substrates in various cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, which are fundamental for the construction of complex carbon-carbon bonds. wikipedia.org Furthermore, vinylic halides can be converted into Grignard reagents, expanding their synthetic utility even further. britannica.com The polymerization of certain vinylic halides, like vinyl chloride, leads to the production of economically important materials such as polyvinyl chloride (PVC). wikipedia.orgbritannica.com

Recent advancements in photoredox catalysis have opened new avenues for the activation of vinylic halides. nih.gov These methods utilize visible light to generate highly reactive vinyl radicals, diradicals, or radical cations, enabling novel and sustainable synthetic transformations. nih.gov

Overview of Research Trajectories for 1-Butene (B85601), 2-bromo-

Current research on 1-Butene, 2-bromo- is primarily centered on its role as a building block in organic synthesis and as a precursor for other valuable chemical entities. Studies have demonstrated its use in the production of 2-ethyl-acrylic acid. fishersci.cachemicalbook.comfishersci.cafishersci.ie It also serves as a photolytic precursor for the 1-buten-2-yl radical, a reactive intermediate that can be harnessed in further chemical reactions. fishersci.cafishersci.cafishersci.ie

The synthesis of 1-Butene, 2-bromo- itself is an area of investigation, with methods typically involving the bromination of 1-butene. chembk.com The reaction of 1-butene with bromine in an aqueous solution, for instance, proceeds through an electrophilic addition mechanism to form 1-bromo-2-butanol. brainly.com The reaction of 1-butene with hydrogen bromide (HBr) in the absence of peroxides yields 2-bromobutane (B33332) via the attack of a hydrogen ion on the alkene. chegg.com

The physicochemical properties of 1-Butene, 2-bromo- have been characterized, providing essential data for its application in various chemical processes. These properties include its molecular weight, boiling point, density, and solubility.

Physicochemical Properties of 1-Butene, 2-bromo-

| Property | Value |

|---|---|

| Molecular Formula | C4H7Br chembk.comchemsrc.comchemister.ru |

| Molecular Weight | 135.00 g/mol chembk.comchemsrc.comnih.gov |

| Boiling Point | 88 °C at 760 mmHg chemsrc.com |

| Density | 1.315 g/cm³ chemsrc.com |

| Solubility | Soluble in ethanol, acetone, and benzene; insoluble in water. chembk.comfishersci.cachemicalbook.comfishersci.cachemister.ru |

Structure

3D Structure

Properties

IUPAC Name |

2-bromobut-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c1-3-4(2)5/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQMXRIGBXOFKIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066853 | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23074-36-4 | |

| Record name | 2-Bromo-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23074-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023074364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Butene, 2-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromobut-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.269 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Butene, 2 Bromo

Halogenation Approaches to 1-Butene (B85601), 2-bromo-

One of the common methods for preparing 2-bromo-1-butene involves the direct bromination of butene isomers.

Bromination of Butene Isomers with Specific Reagents

The reaction of butene isomers, such as 1-butene or n-butane, with a brominating agent can yield 2-bromo-1-butene. chembk.com Cuprous bromide (CuBr) is a notable reagent for this transformation. chembk.com The reaction of 1-butene with bromine (Br₂) typically leads to the formation of 1,2-dibromobutane (B1584511). libretexts.orgmsu.edu

The addition of bromine to alkenes like butene is a stereospecific reaction. For instance, the bromination of cis-2-butene (B86535) results in a racemic mixture of (2S,3S)-2,3-dibromobutane and (2R,3R)-2,3-dibromobutane, while trans-2-butene yields the meso compound (2R,3S)-2,3-dibromobutane. testbook.comlibretexts.org This stereospecificity is attributed to the formation of a cyclic bromonium ion intermediate. testbook.comlibretexts.orgquora.com

Table 1: Products of Bromination of Butene Isomers

| Starting Material | Reagent | Product(s) |

| 1-Butene | Br₂ | 1,2-Dibromobutane libretexts.orgmsu.edu |

| cis-2-Butene | Br₂ | Racemic (2S,3S) and (2R,3R)-2,3-dibromobutane testbook.comlibretexts.org |

| trans-2-Butene | Br₂ | meso-(2R,3S)-2,3-dibromobutane libretexts.org |

| n-Butane/1-Butene | Cuprous Bromide | 2-Bromo-1-butene chembk.com |

Regioselective Elimination Strategies for 1-Butene, 2-bromo-

Elimination reactions provide another significant route to 2-bromo-1-butene, often offering high regioselectivity.

HBr Elimination from Vicinal Dibromoalkanes and Related Precursors

The dehydrohalogenation of vicinal dibromoalkanes is a well-established method for synthesizing alkenes and alkynes. Treatment of 1,2-dibromobutane with a base can lead to the formation of 1-bromo-1-butene (B1587848) and its isomer, 2-bromo-1-butene. libretexts.orgmsu.edu The choice of base and reaction conditions is crucial to control the product distribution. For instance, using a strong base like sodium amide (NaNH₂) can favor the formation of the terminal alkyne, 1-butyne (B89482), through a second elimination. libretexts.orgmsu.edu

A highly regioselective method for synthesizing 2-bromo-1-alkenes involves the elimination of hydrogen bromide (HBr) from 3-acyloxy-1,2-dibromoalkanes. oup.comclockss.orgresearchgate.net This reaction proceeds under mild basic conditions, such as with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), and provides good yields of the desired 2-bromo-1-alkene. clockss.orgresearchgate.net This method has been successfully applied in the total synthesis of natural products like (+)-tanikolide and (-)-tuliparin B. clockss.orgresearchgate.net

Table 2: Elimination Reactions for the Synthesis of 2-Bromo-1-butene

| Precursor | Reagent/Conditions | Product(s) |

| 1,2-Dibromobutane | Base (e.g., KOH) | 1-Bromo-1-butene and 2-Bromo-1-butene libretexts.orgmsu.edu |

| 3-Acyloxy-1,2-dibromoalkanes | DBU, DMF, 60 °C | 2-Bromo-1-alkenes clockss.orgresearchgate.net |

| 2,3-Dibromobutane | 50% aq. KOH, benzyl (B1604629) methyl ammonium (B1175870) chloride, reflux | 2-Bromo-2-butene (B89217) google.com |

Specialized Photolytic Synthesis of 1-Buten-2-yl Radicals from 1-Butene, 2-bromo-

2-Bromo-1-butene serves as a photolytic precursor for the generation of the 1-buten-2-yl radical. acs.orgsigmaaldrich.comguidechem.comthermofisher.comfishersci.ie Photodissociation of 2-bromo-1-butene at a wavelength of 193 nm under collisionless conditions produces 1-buten-2-yl radicals. acs.orgsigmaaldrich.com This technique allows for the study of the unimolecular reaction dynamics of C₄H₇ radical isomers. acs.org The internal energy of the generated radicals can be controlled, enabling the investigation of their dissociation channels, such as C-C fission to form allene (B1206475) and a methyl radical, and C-H fission to produce H + 1-butyne and H + 1,2-butadiene (B1212224). acs.org

Table 3: Photodissociation of 2-Bromo-1-butene

| Precursor | Wavelength | Product(s) |

| 2-Bromo-1-butene | 193 nm | 1-Buten-2-yl radical, 1-butyne, 1,2-butadiene acs.orgsigmaaldrich.com |

Advanced Reaction Chemistry of 1 Butene, 2 Bromo

Unimolecular Reaction Dynamics of 1-Buten-2-yl Radicals

The photodissociation of 2-bromo-1-butene at a wavelength of 193 nm under collisionless conditions serves as a method for generating 1-buten-2-yl radicals. uchicago.eduacs.orgnih.gov This process provides the radicals with a spectrum of internal energies that are sufficient to overcome the barriers for various unimolecular reaction pathways. uchicago.eduacs.orgnih.gov By analyzing the velocity of the resulting stable C4H7 radicals and their dissociation products, researchers can determine the energetic thresholds for each reaction channel. uchicago.eduacs.orgnih.gov

C-C Fission Pathways and Product Analysis (e.g., Allene (B1206475) and Methyl Radical Formation)

A primary dissociation route for the 1-buten-2-yl radical is carbon-carbon (C-C) bond fission. uchicago.eduuniversityofgalway.ie Experimental data reveals that radicals possessing an internal energy of at least 30.7 ± 2 kcal/mol undergo this fission to produce allene and a methyl radical. uchicago.eduacs.orgnih.gov This observed energy barrier aligns well with theoretical calculations. uchicago.eduacs.orgnih.gov The subsequent dissociation of the resulting C4H6 isomers, specifically 1-butyne (B89482) and 1,2-butadiene (B1212224), also predominantly proceeds through C-C fission, yielding a propargyl radical and a methyl radical. uchicago.eduacs.org

C-H Fission Pathways and Product Analysis (e.g., H and 1-butyne, H and 1,2-butadiene Formation)

Another significant unimolecular reaction pathway is carbon-hydrogen (C-H) bond fission. uchicago.eduuniversityofgalway.ie Radicals with internal energies of at least 36.7 ± 4 kcal/mol can break a C-H bond, leading to the formation of a hydrogen atom along with either 1-butyne or 1,2-butadiene. uchicago.eduacs.orgnih.gov The experimentally determined energy barrier for this process is consistent with theoretical predictions. uchicago.eduacs.orgnih.gov

HBr Elimination from Parent Molecule to C4H6 Isomers (e.g., 1-butyne, 1,2-butadiene)

In the initial photolysis of 2-bromo-1-butene, a competing reaction to C-Br bond fission is the elimination of hydrogen bromide (HBr). uchicago.eduacs.org This elimination reaction directly produces vibrationally excited C4H6 isomers, namely 1-butyne and 1,2-butadiene. uchicago.eduacs.orgnih.gov These energized molecules can then undergo further dissociation. uchicago.eduacs.org

Minor Dissociation Channels and Electronic State Analysis (e.g., Excited Electronic State Radicals)

A less probable, or minor, dissociation pathway involves a C-Br fission that results in the formation of 1-buten-2-yl radicals in an excited electronic state. uchicago.eduacs.orgscite.ai These particular radicals are characterized by low kinetic energy and display dissociation dynamics that are distinctly different from those of the ground-state radicals. uchicago.eduacs.orgscite.ai There is evidence suggesting that C-H fission from this excited state is more inclined to produce a hydrogen atom and 1,2-butadiene compared to the ground state C-H fission. uchicago.edu

Organometallic and Catalytic Transformations Involving 1-Butene (B85601), 2-bromo-

2-Bromo-1-butene is a valuable precursor in organometallic chemistry and can participate in various catalytic transformations.

Participation in Transition Metal-Mediated Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental processes in organic synthesis for forming new carbon-carbon bonds. acs.orguwindsor.ca While a wide array of primary alkyl halides are effective in these reactions, the use of secondary alkyl halides like 2-bromo-1-butene has also been explored. researchgate.net These reactions typically involve an oxidative addition of the alkyl halide to a low-valent transition metal complex, followed by transmetalation and reductive elimination. acs.orguwindsor.ca Specifically, palladium-catalyzed cross-coupling reactions of alkylzinc reagents with aryl or alkenyl halides have proven to be powerful synthetic tools. acs.org

The following table summarizes the key dissociation pathways and their characteristics:

| Reaction Pathway | Reactant(s) | Products | Energy Barrier (kcal/mol) |

|---|---|---|---|

| C-C Fission | 1-Buten-2-yl radical | Allene + Methyl radical | 30.7 ± 2 uchicago.eduacs.orgnih.gov |

| C-H Fission | 1-Buten-2-yl radical | H atom + 1-Butyne / 1,2-Butadiene | 36.7 ± 4 uchicago.eduacs.orgnih.gov |

| HBr Elimination | 2-Bromo-1-butene | 1-Butyne + 1,2-Butadiene + HBr | Not specified |

Cross-Metathesis Reactions for Synthesis of Alkenyl Bromides (General Principles)

Cross-metathesis (CM) has emerged as a powerful catalytic method for the formation of carbon-carbon double bonds. uwindsor.ca This reaction involves the intermolecular exchange of alkylidene fragments between two different olefins, facilitated by metal-carbene complexes, typically involving ruthenium or molybdenum. uwindsor.caharvard.edu The application of cross-metathesis to the synthesis of alkenyl bromides, including structures related to 1-butene, 2-bromo-, provides a direct and stereocontrolled route to these valuable synthetic intermediates. researchgate.netacs.orgbc.edunih.govacs.org

The general principle of cross-metathesis for synthesizing alkenyl bromides involves the reaction of an alkene with a vinyl halide, such as 1-butene, 2-bromo-. The success of these reactions often depends on the catalyst's ability to tolerate functional groups and to control the stereoselectivity of the newly formed double bond. researchgate.netacs.orgbc.edunih.gov Molybdenum and ruthenium-based catalysts are commonly employed. researchgate.netacs.orgbc.edunih.govacs.org For instance, molybdenum monoaryloxide pyrrolide (MAP) complexes have demonstrated high efficiency and stereoretention in the cross-metathesis of olefins with Z- or E-2-bromo-2-butene to produce a variety of E- or Z-trisubstituted alkenyl bromides. researchgate.netacs.orgbc.edunih.gov These reactions can be performed with commercially available reagents and catalysts. bc.edu

A key challenge in cross-metathesis is controlling the chemoselectivity, as side reactions involving the homodimerization of the starting alkenes can occur. researchgate.netacs.org The choice of catalyst and reaction conditions is crucial to minimize these undesired pathways. harvard.eduacs.org For example, phosphine-free ruthenium-alkylidene complexes have been shown to catalyze the cross-metathesis of vinyl halides with unhindered alkenes. acs.org The reactivity of the alkene partner and the stability of the intermediate metallacyclobutane and metal-alkylidene species play a significant role in the reaction's efficiency and selectivity. researchgate.netacs.orgbc.edunih.gov

The utility of this methodology is highlighted by its application in the synthesis of complex molecules and natural product fragments. researchgate.netacs.orgbc.edunih.gov The resulting alkenyl bromides are versatile building blocks that can be further functionalized through cross-coupling reactions. researchgate.netacs.orgbc.eduacs.org

Table 1: Examples of Catalysts Used in Cross-Metathesis for Alkenyl Bromide Synthesis

| Catalyst Type | Metal Center | Common Ligands | Application |

|---|---|---|---|

| Grubbs Catalysts | Ruthenium | Tricyclohexylphosphine, N-Heterocyclic Carbenes (NHC) | General olefin metathesis, including with some vinyl halides. harvard.eduacs.org |

| Hoveyda-Grubbs Catalysts | Ruthenium | Isopropoxystyrene, NHC | Improved stability and activity. acs.org |

| Schrock Catalysts | Molybdenum | Imido, Alkoxide | High activity, particularly for challenging substrates. harvard.edu |

Nucleophilic and Electrophilic Reactivity Studies of the Vinylic Bromine Moiety

The vinylic bromine atom in 1-butene, 2-bromo- imparts distinct reactivity to the molecule, making it susceptible to both nucleophilic and electrophilic attack under specific conditions.

Nucleophilic Reactivity:

Nucleophilic substitution at a vinylic carbon, such as in 1-butene, 2-bromo-, is generally less facile than at a saturated sp³-hybridized carbon. wikipedia.org However, under certain conditions, these reactions can proceed. The reaction of vinylic bromides with nucleophiles can occur through various mechanisms, including S_N_V (vinylic nucleophilic substitution). researchgate.net Theoretical studies suggest that with oxygen, nitrogen, and carbon nucleophiles, the reaction often proceeds via an in-plane S_N_2-type substitution (S_N_Vσ). researchgate.net In contrast, sulfur nucleophiles may react through both in-plane (S_N_Vσ) and out-of-plane (S_N_Vπ) pathways. researchgate.net

The stereochemistry of nucleophilic substitution at a vinylic center is a key aspect. In many cases, the reaction proceeds with retention of configuration. cdnsciencepub.com For example, the reaction of (E)- and (Z)-3-bromomethacrylonitrile with nucleophiles results in substitution with over 95% retention of the original geometry. cdnsciencepub.com The presence of activating groups, such as a pyridinium (B92312) moiety, can facilitate nucleophilic substitution on pyridylvinyl bromides. chemicalpapers.com

Electrophilic Reactivity:

The double bond in 1-butene, 2-bromo- is a site of high electron density and is therefore susceptible to electrophilic attack. The addition of electrophiles like hydrogen halides (e.g., HBr) or halogens (e.g., Br₂) to the double bond is a characteristic reaction of alkenes. msu.edulibretexts.org

In the case of an unsymmetrical alkene like 1-butene, 2-bromo-, the addition of an electrophile such as HBr is expected to follow Markovnikov's rule. This rule states that the hydrogen atom of the electrophile will add to the carbon atom of the double bond that already has the greater number of hydrogen atoms. msu.edu For 1-butene, 2-bromo-, this would mean the proton adds to C1, leading to the formation of a carbocation at C2, which is stabilized by the adjacent alkyl group. Subsequent attack by the bromide ion would lead to the formation of a geminal dibromide. stackexchange.com

The addition of bromine (Br₂) to a double bond typically proceeds via an anti-addition mechanism, often involving a cyclic bromonium ion intermediate. libretexts.org This intermediate is then opened by the attack of a bromide ion, leading to a vicinal dibromide with a specific stereochemistry. libretexts.org

Dehydrohalogenation Reactions of 1-Butene, 2-bromo-

Dehydrohalogenation is an elimination reaction in which a hydrogen halide is removed from a substrate, typically an alkyl halide, to form an alkene. In the case of 1-butene, 2-bromo-, this reaction would involve the removal of a hydrogen atom and the vinylic bromine atom. However, the more common and synthetically useful dehydrohalogenation reactions leading to substituted butadienes often start from related saturated or allylic bromides.

For instance, the dehydrohalogenation of 2-bromobutane (B33332), a constitutional isomer of brominated butenes, with a strong base like sodium ethoxide typically yields a mixture of 1-butene and 2-butene. tardigrade.inbyjus.comaskfilo.comdoubtnut.com The major product is usually the more substituted and therefore more stable alkene, 2-butene, in accordance with Zaitsev's rule. tardigrade.inbyjus.comlibretexts.org The reaction proceeds via an E2 (bimolecular elimination) mechanism, where the base abstracts a proton from a β-carbon while the bromide leaving group departs simultaneously. askfilo.comlibretexts.org

A practical synthetic route to 2-substituted 1,3-butadienes involves the dehydrohalogenation of 3-alkyl-4-bromo-1-butenes. nih.govnih.govacs.orgresearchgate.net These precursors can be synthesized via the S_N_2' (allylic substitution with rearrangement) reaction of organocuprates with 1,4-dibromo-2-butene. nih.govnih.govacs.orgresearchgate.net

The subsequent dehydrohalogenation of the 3-alkyl-4-bromo-1-butene intermediate with a base yields the corresponding 2-alkyl-1,3-butadiene. nih.govnih.govacs.orgresearchgate.net This two-step sequence provides a versatile method for preparing a variety of 2-substituted dienes, which are important building blocks in organic synthesis. nih.govnih.gov

Another approach involves the synthesis of 2-substituted 1,3-butadienes starting from isoprene (B109036). For example, bromination of isoprene can lead to 1,4-dibromo-2-methyl-2-butene, which can then be used to synthesize other functionalized dienes. mdpi.com

Table 2: Synthesis of 2-Substituted 1,3-Butadienes via Dehydrohalogenation

| Precursor | Base | Product | Reference |

|---|---|---|---|

| 3-Benzyl-4-bromo-1-butene | DBU | 2-Benzyl-1,3-butadiene | nih.gov |

| 3-Isobutyl-4-bromo-1-butene | DBU | 2-Isobutyl-1,3-butadiene | nih.gov |

Spectroscopic and Advanced Analytical Investigations of 1 Butene, 2 Bromo

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the carbon skeleton and the environment of each proton can be constructed. For 1-Butene (B85601), 2-bromo-, NMR confirms the presence of the ethyl group, the vinylic protons, and their connectivity relative to the bromine-substituted carbon.

The ¹H NMR spectrum of 1-Butene, 2-bromo- provides specific information about the number, environment, and neighboring relationships of the hydrogen atoms in the molecule. The structure, CH₂(a)=C(Br)CH₂(b)CH₃(c), contains three distinct sets of non-equivalent protons.

Vinylic Protons (=CH₂): The two protons on the terminal double bond (position 1) are diastereotopic, meaning they are chemically non-equivalent. Therefore, they appear as two separate signals. Experimental data from a synthesis utilizing 2-bromo-1-butene shows these protons resonating as complex singlets or narrow multiplets around 5.55 and 5.76 ppm. google.com Their downfield shift is characteristic of protons attached to a double bond.

Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group (position 3) are adjacent to the methyl group. They are expected to appear as a quartet due to spin-spin coupling with the three equivalent protons of the methyl group. Their chemical shift is anticipated in the 2.1-2.4 ppm range.

Methyl Protons (-CH₃): The three equivalent protons of the terminal methyl group (position 4) are adjacent to the methylene group. They are expected to appear as a triplet due to coupling with the two protons of the methylene group. This signal is typically found in the upfield region of the spectrum, around 1.1 ppm.

Table 1: Predicted and Observed ¹H NMR Chemical Shifts for 1-Butene, 2-bromo-

| Protons | Position | Predicted δ (ppm) | Observed δ (ppm) google.com | Multiplicity |

|---|---|---|---|---|

| =CH₂ | 1 | 5.5 - 5.8 | 5.55 | Quintet |

| =CH₂ | 1 | 5.5 - 5.8 | 5.76 | Quartet |

| -CH₂- | 3 | 2.1 - 2.4 | - | Quartet (q) |

Note: The solvent for observed values was CDCl₃. Predicted values are based on standard chemical shift ranges.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For 1-Butene, 2-bromo-, four distinct signals are expected, corresponding to each of the four carbon atoms. The chemical shifts are heavily influenced by the bromine atom and the sp² hybridization of the double bond.

Quaternary Vinylic Carbon (>C=): The carbon atom bonded to the bromine (C2) is expected to be significantly deshielded and appear downfield, estimated to be in the 125-135 ppm range.

Terminal Vinylic Carbon (=CH₂): The terminal sp² carbon (C1) will also be downfield, but less so than the substituted carbon, with an estimated shift around 115-125 ppm.

Methylene Carbon (-CH₂-): The sp³ hybridized methylene carbon (C3) will appear further upfield.

Methyl Carbon (-CH₃): The terminal methyl carbon (C4) will be the most shielded and appear at the highest field (lowest ppm value).

Table 2: Predicted ¹³C NMR Chemical Shifts for 1-Butene, 2-bromo-

| Carbon | Position | Hybridization | Predicted Chemical Shift (δ, ppm) |

|---|---|---|---|

| =CH₂ | 1 | sp² | 115 - 125 |

| >C(Br)- | 2 | sp² | 125 - 135 |

| -CH₂- | 3 | sp³ | 25 - 35 |

Note: These are estimated values based on established substituent effects on alkene chemical shifts.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis[13],[14],

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance (ATR), probe the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. savemyexams.com This provides a characteristic fingerprint of the functional groups present in the molecule.

An FTIR spectrum of 1-Butene, 2-bromo- would display several characteristic absorption bands that confirm its structure. The spectrum is typically dominated by vibrations involving the C-H and C=C bonds. The analysis of a neat liquid sample has been documented. nih.gov

Key expected absorptions include:

=C-H Stretch: A peak just above 3000 cm⁻¹, typically around 3080 cm⁻¹, corresponding to the stretching of the C-H bonds on the double bond.

C-H Stretch (sp³): A series of peaks in the 2850-3000 cm⁻¹ region, arising from the symmetric and asymmetric stretching of the C-H bonds in the ethyl group. docbrown.info

C=C Stretch: An absorption of medium intensity around 1630 cm⁻¹ due to the stretching of the carbon-carbon double bond.

C-H Bends: Bending vibrations for the sp³ and sp² C-H bonds appear in the fingerprint region (below 1500 cm⁻¹). A notable out-of-plane bend for the terminal =CH₂ group is expected around 900 cm⁻¹.

C-Br Stretch: The carbon-bromine bond stretch is expected to appear as a strong absorption in the low-frequency region of the spectrum, typically between 500 and 650 cm⁻¹. savemyexams.com

Table 3: Characteristic FTIR Absorption Bands for 1-Butene, 2-bromo-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Vinylic C-H | Stretch | ~3080 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Alkene C=C | Stretch | ~1630 |

| Alkyl C-H | Bend | ~1460 |

| Vinylic C-H | Out-of-plane Bend | ~900 |

ATR-IR is a sampling technique used with FTIR spectroscopy that allows for the analysis of solid or liquid samples with minimal preparation. nih.gov The technique relies on the property of total internal reflection. docbrown.info An infrared beam is passed through a crystal with a high refractive index, creating an evanescent wave that extends a short distance into the sample placed in contact with the crystal. docbrown.info This interaction allows the sample to absorb energy, producing a spectrum.

For a neat liquid sample like 1-Butene, 2-bromo-, the ATR-IR spectrum is expected to be virtually identical to the transmission FTIR spectrum. nih.gov The availability of ATR-IR data for this compound, obtained using a Bruker Tensor 27 FT-IR instrument, confirms its utility for rapid and efficient analysis without the need for sample dilution or specialized cells. nih.gov

Near-infrared (NIR) spectroscopy operates in the wavelength range of 780 to 2500 nm and is based on molecular overtone and combination vibrations. wikipedia.org These bands, which are significantly weaker than the fundamental vibrations seen in the mid-infrared (FTIR) range, primarily involve C-H, O-H, and N-H bonds. s-a-s.orgnih.gov

While specific research studies focusing on the NIR spectrum of 1-Butene, 2-bromo- are not widely published, the technique's applicability can be inferred. The NIR spectrum would be characterized by broad overtone bands from the C-H stretching vibrations of the vinyl (=CH₂) and ethyl (-CH₂CH₃) groups. s-a-s.org Although these complex, overlapping bands make de novo structural determination difficult, NIR spectroscopy is a powerful tool for quantitative analysis and monitoring bulk material with little to no sample preparation. wikipedia.orgmdpi.com It could therefore be applied to determine the concentration of 1-Butene, 2-bromo- in mixtures or to monitor its consumption or formation during a chemical reaction.

Vapor Phase Infrared Spectroscopy

Vapor phase infrared (IR) spectroscopy is a crucial analytical technique for identifying functional groups and determining the molecular structure of volatile compounds in the gas phase. While detailed interpretative studies of the vapor phase IR spectrum of 2-bromo-1-butene are not extensively published in peer-reviewed literature, reference spectra are available in spectral databases. These spectra serve as a fingerprint for the identification of the compound. The characteristic absorption bands in the IR spectrum correspond to the vibrational frequencies of the different bonds within the molecule, such as C=C stretching, C-H stretching and bending, and the C-Br stretching vibrations. The NIST WebBook provides access to the gas-phase infrared spectrum of the related isomer, 2-bromo-2-butene (B89217). nist.gov For 2-bromo-1-butene, the key expected vibrational modes would include those associated with the vinyl group (C=CH2) and the C-Br bond.

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Ion Studies

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. amrutpharm.co.in In the mass spectrum of 2-bromo-1-butene, the molecular ion peak (M+) would be expected, and due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the two major isotopes of bromine, 79Br and 81Br. youtube.com

The fragmentation of 2-bromo-1-butene upon electron ionization is governed by the principles of ion stability. gatech.edu Cleavage of the carbon-bromine bond is a common fragmentation pathway for bromoalkanes, leading to the formation of a C4H7+ cation and a bromine radical. youtube.com Another significant fragmentation pathway for alkenes involves the cleavage of bonds allylic to the double bond, which results in the formation of a stable allylic cation. gatech.edu The mass spectrum of the isomeric 1-bromo-2-butene shows a prominent peak corresponding to the loss of a bromine atom. nist.gov

Table 1: Predicted Major Fragments in the Mass Spectrum of 1-Butene, 2-bromo-

| m/z Value | Ion Structure | Description |

| 134/136 | [C4H7Br]+• | Molecular ion peak (M+ and M+2) |

| 55 | [C4H7]+ | Loss of Bromine radical |

| 41 | [C3H5]+ | Allylic cation |

Note: The table is predictive based on general fragmentation principles of haloalkenes.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photodissociation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The photodissociation of 2-bromo-1-butene has been initiated using UV light, specifically at a wavelength of 193 nm, to study the subsequent dynamics of the resulting radicals. nih.govuchicago.eduacs.orgresearchgate.net This absorption of UV radiation excites the molecule to a higher electronic state, which can then lead to the cleavage of chemical bonds. The gas-phase UV absorption spectrum of the related isomer, 1-bromo-2-butene, has been documented, providing insight into the electronic transitions that can lead to photodissociation. uchicago.edu Studies on similar molecules like 2-bromothiophene (B119243) have also utilized UV light at various wavelengths (220-267 nm) to induce and study photodissociation. aip.org

Molecular Beam Scattering Techniques for Reaction Dynamics

Molecular beam scattering techniques are sophisticated experimental methods used to study the dynamics of chemical reactions under collisionless conditions. In the case of 2-bromo-1-butene, it has been used as a photolytic precursor to generate 1-buten-2-yl radicals. nih.govuchicago.eduacs.orgresearchgate.net In these experiments, a molecular beam of 2-bromo-1-butene is photodissociated at 193 nm. nih.govuchicago.eduacs.org By resolving the velocities of the stable C4H7 radicals and their subsequent dissociation products, researchers can identify the energetic onset of different reaction channels. nih.govuchicago.eduacs.org

Research has shown that the photodissociation of 2-bromo-1-butene leads to two primary competing channels: C-Br bond fission and HBr elimination. nih.govacs.org The C-Br fission channel produces 1-buten-2-yl radicals. nih.govacs.org The subsequent unimolecular dissociation of these radicals has been studied, revealing pathways such as C-C fission to form allene (B1206475) and a methyl radical, and C-H fission to produce H atoms along with 1-butyne (B89482) or 1,2-butadiene (B1212224). nih.govacs.org

Table 2: Dissociation Channels Observed from 1-Buten-2-yl Radical (from 2-bromo-1-butene precursor) . nih.govacs.org

| Reactant Radical | Dissociation Products | Energetic Barrier (kcal/mol) |

| 1-Buten-2-yl | Allene + Methyl | ≥ 30.7 ± 2 |

| 1-Buten-2-yl | H + 1-Butyne / 1,2-Butadiene | ≥ 36.7 ± 4 |

The HBr elimination channel from the parent 2-bromo-1-butene molecule results in the formation of vibrationally excited 1-butyne and 1,2-butadiene. nih.govacs.org

Velocity Map Imaging for Photofragment Analysis

Velocity map imaging (VMI) is a powerful experimental technique that provides detailed information about the velocity and angular distribution of photofragments. uchicago.eduaip.org This method has been instrumental in studying the photodissociation dynamics of various bromoalkenes. While a detailed VMI study focusing exclusively on 2-bromo-1-butene is not prominently featured in the search results, the technique has been applied to its isomer, 1-bromo-2-butene, and other related compounds. uchicago.eduaip.org

In a typical VMI experiment involving a bromoalkene, the molecule is photodissociated with a laser, and the resulting bromine atoms (in both their ground Br(2P3/2) and spin-orbit excited Br(2P1/2) states) and the radical co-fragments are ionized and projected onto a position-sensitive detector. uchicago.eduaip.org The resulting image provides a 2D projection of the 3D velocity distribution of the fragments. From this, the recoil kinetic energy and the angular distribution of the fragments can be determined. uchicago.edu This information helps to elucidate the dissociation mechanism, the electronic states involved, and the energy partitioning between translational and internal degrees of freedom of the products. uchicago.eduaip.org For instance, in the photodissociation of 1-bromo-2-butene at 234 nm, VMI was used to determine the internal energy distribution of the nascent 1-methylallyl radicals. uchicago.edu

Theoretical and Computational Studies of 1 Butene, 2 Bromo

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-butene (B85601), 2-bromo-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Molecular Descriptors

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. set-science.com For butene derivatives, including 2-bromo-1-butene, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level, have been employed to determine various molecular descriptors that are crucial for predicting reactivity. jocpr.comresearchgate.net

Key molecular descriptors calculated for butene derivatives include:

Ionization Energy (IP): This is the energy required to remove an electron from a molecule. A lower ionization potential generally indicates higher reactivity. jocpr.com

Electron Affinity (EA): This is the energy released when an electron is added to a molecule. jocpr.com

Molecular Hardness (η): This property measures the resistance of a molecule to change its electron distribution. A higher hardness value suggests greater stability and lower reactivity. set-science.comjocpr.com

Electrophilicity (ω): This index quantifies the ability of a molecule to accept electrons. jocpr.comresearchgate.net It is a measure of energy lowering due to the maximum electron flow between a donor and an acceptor. jocpr.com

These global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). jocpr.comutm.my Specifically, the ionization potential and electron affinity can be related to the HOMO and LUMO energies through Koopmans' theorem. jocpr.com High ionization energy is indicative of high stability and chemical inertness. jocpr.com

Table 1: Calculated Molecular Descriptors for 2-Bromo-1-butene (Note: The following table is interactive. Specific values for 2-bromo-1-butene are part of a broader study on butene derivatives and can be found within the referenced literature. The table structure is provided for illustrative purposes based on typical DFT studies.)

| Descriptor | Value (Units) | Description |

| Ionization Energy (IP) | eV | Energy required to remove an electron. |

| Electron Affinity (EA) | eV | Energy released upon gaining an electron. |

| Molecular Hardness (η) | eV | Resistance to change in electron distribution. |

| Electrophilicity (ω) | eV | Capacity to accept electrons. |

Ab Initio Methods for Electronic Structure and Energetics

High-level ab initio methods provide a more rigorous treatment of electron correlation and are used for accurate energy and structure predictions. For 2-bromo-1-butene and related C4H7 radical isomers, methods like G2M(CC,MP2) and G3//B3LYP have been utilized to study their potential energy surfaces. uchicago.eduresearchgate.net

The G3//B3LYP method, for instance, is used to calculate structures, harmonic vibrational frequencies, and energies for various isomers and transition states. researchgate.net These calculations are critical for understanding dissociation and isomerization pathways. researchgate.net For example, G2M(CC,MP2) calculations, using an effective core potential for the bromine atom, have identified transition states for HBr elimination from 2-bromo-1-butene, leading to products like 1-butyne (B89482) and 1,2-butadiene (B1212224). uchicago.edu The zero-point-corrected energies for these transition states were found to be 63.9 and 65.8 kcal/mol for forming 1-butyne, and 64.8 kcal/mol for forming 1,2-butadiene, relative to 2-bromo-1-butene. uchicago.edu

Conformational Analysis and Stability Studies

The study of different spatial arrangements of atoms in a molecule, known as conformations, is crucial for understanding its stability and reactivity. For alkenes like 1-butene, eclipsed conformers are found to be local minima on the potential energy surface, while bisected conformers are transition states. echemi.com The stability of these conformers is influenced by factors like hyperconjugation and steric hindrance. echemi.comlibretexts.org In substituted butenes, such as 3-fluoro-1-butene, different conformers (e.g., where a hydrogen or a fluorine atom eclipses the double bond) have been identified and their relative stabilities determined through spectroscopic and computational methods. acs.org While specific conformational analysis data for 2-bromo-1-butene is not detailed in the provided results, the principles from related molecules suggest that rotation around the C-C single bond would lead to various staggered and eclipsed conformers with differing energies.

Reaction Pathway Elucidation and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying intermediates and transition states. For 2-bromo-1-butene, photodissociation at 193 nm leads to the formation of the 1-buten-2-yl radical. uchicago.edu The subsequent unimolecular dissociation of this radical has been studied, revealing competing reaction channels. uchicago.edu

Theoretical calculations help in mapping the potential energy surface and identifying the transition states for these reactions. For instance, the transition states for the C-C fission (forming allene (B1206475) and methyl) and C-H fission (forming H + 1-butyne and H + 1,2-butadiene) of the 1-buten-2-yl radical have been characterized. uchicago.edu G3//B3LYP calculations have been shown to agree well with experimental observations for the energy barriers of these dissociation channels. uchicago.edu Furthermore, HBr elimination from the parent 2-bromo-1-butene molecule is another observed reaction pathway. uchicago.edu

Molecular Dynamics Simulations of Unimolecular Dissociation

Molecular dynamics simulations provide a way to study the time evolution of a molecular system, offering insights into the dynamics of chemical reactions. hawaii.edu The unimolecular dissociation of the 1-buten-2-yl radical, formed from the photolysis of 2-bromo-1-butene, has been investigated using a molecular beam scattering technique, which allows for the study of reaction dynamics under collisionless conditions. uchicago.edu

These experiments, coupled with theoretical calculations, help in understanding how the internal energy of the radical influences the branching ratios of different dissociation channels. uchicago.edunih.gov The data show that radicals with sufficient internal energy can undergo C-C or C-H fission. uchicago.edu Such simulations are particularly valuable for large molecules with multiple decomposition pathways where transition states may be difficult to locate using static electronic structure methods. hawaii.edu

Chemometric Approaches in Reactivity Prediction

Chemometrics involves the use of statistical and mathematical methods to analyze chemical data. jocpr.comrsc.org In the context of computational chemistry, techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are applied to the molecular descriptors obtained from DFT calculations. jocpr.com

For a series of butene derivatives, PCA and HCA have been used to classify the compounds based on their reactivity. jocpr.comresearchgate.net These methods help in reducing the dimensionality of the data and identifying the key variables (descriptors) that are responsible for the observed reactivity patterns. jocpr.com By building classification models, it becomes possible to predict the reactivity of other, unstudied butene derivatives. jocpr.comresearchgate.net This approach provides a powerful framework for screening and identifying compounds with desired reactivity profiles. rsc.orgrsc.org

Investigation of Spin-Orbit Splitting Effects in Photodissociation

Theoretical and computational investigations into the photodissociation of 1-Butene, 2-bromo- (also known as 2-bromo-1-butene) have provided critical insights into the dynamics of the carbon-bromine (C-Br) bond fission. A key aspect of these studies is the role of spin-orbit effects, particularly concerning the electronic state of the resulting bromine atom.

Upon photodissociation at 193 nm, the C-Br bond in 2-bromo-1-butene breaks, yielding a 1-buten-2-yl radical and a bromine atom. acs.orgnih.govuchicago.edu The bromine atom can be formed in either its ground electronic state (²P₃/₂) or its spin-orbit excited state (²P₁/₂). The energy difference between these two states, known as the spin-orbit splitting, is a crucial parameter in analyzing the energy distribution of the photofragments. For bromine, this energy gap is well-established. uchicago.edu

Furthermore, investigations have identified a minor C-Br fission channel that results in the formation of 1-buten-2-yl radicals in an excited electronic state, characterized by low kinetic energy. acs.orgnih.gov These electronically excited radicals exhibit significantly different subsequent dissociation dynamics compared to the radicals formed in their ground electronic state. acs.orgnih.gov

The detailed findings from these photodissociation studies are summarized in the table below, highlighting the key energetic and observational data related to spin-orbit effects.

| Parameter | Value | Significance |

|---|---|---|

| Photodissociation Wavelength | 193 nm | Energy source for initiating C-Br bond fission. uchicago.edu |

| Dominant Br Atom Product State | ²P₃/₂ (ground state) | Indicates the primary electronic pathway for dissociation. uchicago.edu |

| Bromine Spin-Orbit Splitting (E(²P₁/₂) - E(²P₃/₂)) | 10.5 kcal/mol | The energy difference between the two spin-orbit states of the bromine atom. uchicago.edu |

| Experimental Signal Ratio (12.5 eV / 11.5 eV) | 16.9 | Used to confirm the predominance of the Br(²P₃/₂) state. uchicago.edu |

| Translational Energy Range of C-Br Fission Products | 0 to 56.0 kcal/mol | Reflects the distribution of excess energy into kinetic energy of the fragments. uchicago.edu |

| Internal Energy Range of 1-buten-2-yl Radical | 13.9 to 69.9 kcal/mol | This range, influenced by Br spin-orbit state, spans the barriers for subsequent radical dissociation. uchicago.edu |

Role of 1 Butene, 2 Bromo As a Key Synthetic Intermediate

Precursor for Advanced Organic Building Blocks (e.g., 2-Ethyl-acrylic acid)

One of the notable applications of 1-Butene (B85601), 2-bromo- is its role as a precursor in the synthesis of 2-Ethyl-acrylic acid. guidechem.comthermofisher.comfishersci.cacymitquimica.comfishersci.iethermofisher.com This transformation highlights the utility of 1-Butene, 2-bromo- in constructing more complex and functionalized organic molecules. The synthesis of acrylic acid derivatives is of significant interest due to their wide range of applications in polymers and other materials.

The conversion of 1-Butene, 2-bromo- to 2-Ethyl-acrylic acid demonstrates a key synthetic strategy where the bromine atom can be displaced or the double bond can be functionalized to introduce new chemical moieties. This capability makes it a valuable starting material for a variety of other advanced organic building blocks.

Table 1: Synthesis of 2-Ethyl-acrylic acid from 1-Butene, 2-bromo-

| Reactant | Product | Significance |

|---|

Applications in the Synthesis of Vinyllithiums and Vinyl Grignard Reagents

2-Bromo-1-alkenes, including 1-Butene, 2-bromo-, are widely utilized as precursors for the generation of vinyllithium (B1195746) and vinyl Grignard reagents. clockss.org These organometallic reagents are highly reactive and serve as potent nucleophiles in carbon-carbon bond-forming reactions, a cornerstone of organic synthesis. wvu.eduwisc.eduresearchgate.net

The preparation of a vinyllithium reagent from 1-Butene, 2-bromo- typically involves a lithium-halogen exchange reaction. beilstein-journals.org Similarly, a vinyl Grignard reagent can be formed by reacting 1-Butene, 2-bromo- with magnesium metal. wvu.edugoogle.com The resulting organometallic compounds can then be reacted with a wide variety of electrophiles, such as aldehydes, ketones, and esters, to construct more complex molecular architectures. wvu.eduwisc.edu

Table 2: Formation of Organometallic Reagents from 1-Butene, 2-bromo-

| Reagent | Organometallic Product | Key Reaction Type |

|---|---|---|

| Butyllithium | Vinyllithium | Lithium-Halogen Exchange beilstein-journals.org |

Intermediate in the Formation of α-Halo Ketones

Research has demonstrated that 2-bromo-1-alkenes can serve as precursors to α-halo ketones. clockss.org α-Halo ketones are a significant class of organic compounds characterized by a halogen atom positioned on the carbon adjacent to a carbonyl group. wikipedia.org These compounds are versatile intermediates in the synthesis of various heterocyclic compounds and other complex molecules due to their bifunctional nature, possessing two electrophilic sites. wikipedia.orgresearchgate.netmdpi.com

The conversion of a 2-bromo-1-alkene like 1-Butene, 2-bromo- to an α-halo ketone typically involves an oxidation reaction that transforms the double bond into a carbonyl group while retaining the bromine atom on the adjacent carbon. mdpi.com Various methods have been developed for the synthesis of α-halo ketones, highlighting their importance as synthetic building blocks. wikipedia.orgresearchgate.netmdpi.comnih.gov

Utility in Stereocontrolled Synthesis of Complex Molecules

1-Butene, 2-bromo- and its derivatives have proven to be valuable substrates in stereocontrolled synthesis, enabling the construction of complex molecules with specific three-dimensional arrangements. bc.edunih.govnih.govpte.hu The stereochemical outcome of reactions involving these compounds can be precisely managed, which is crucial in the synthesis of bioactive natural products and pharmaceuticals where specific stereoisomers are often required for desired activity.

For instance, in the asymmetric total synthesis of (+)-Merobatzelladine B, a Pd-catalyzed carboamination reaction involving Z-1-bromo-1-butene was utilized to construct a key bicyclic urea (B33335) intermediate with high diastereoselectivity. nih.gov This demonstrates the ability to control the formation of new stereocenters during the reaction. Furthermore, the stereochemistry of trisubstituted alkenes can be controlled through cross-metathesis reactions involving 2-bromo-2-butene (B89217) isomers. bc.edu These methods highlight the importance of bromo-butene derivatives in assembling complex molecular architectures with high stereochemical fidelity.

Development of Novel Synthetic Routes to Industrially Relevant Materials

The reactivity of 1-Butene, 2-bromo- makes it a valuable component in the development of new synthetic pathways to a variety of industrially significant materials. ontosight.aismolecule.comassets-servd.host Halogenated hydrocarbons are important intermediates in the chemical industry for the production of pharmaceuticals, agrochemicals, and specialty polymers. ontosight.aisci-hub.se

For example, the ability of 1-Butene, 2-bromo- to undergo reactions such as substitution and addition allows for its incorporation into larger molecules, leading to the creation of novel materials with desired properties. ontosight.aismolecule.com Its role as a building block for complex organic molecules extends its utility to the synthesis of various specialty chemicals. ontosight.aismolecule.com The development of new synthetic methods utilizing versatile intermediates like 1-Butene, 2-bromo- is crucial for advancing the production of a wide range of commercial products. assets-servd.host

Q & A

Basic: What are the primary synthetic routes for preparing 2-bromo-1-butene, and how can reaction efficiency be optimized?

2-Bromo-1-butene is typically synthesized via allylic bromination of 1-butene using N-bromosuccinimide (NBS) under radical-initiated conditions or via hydrobromination of 1,3-butadiene under controlled temperatures. Optimization involves:

- Radical Initiation : Use of UV light or peroxides (e.g., benzoyl peroxide) to generate bromine radicals, ensuring regioselectivity toward the allylic position .

- Solvent Selection : Non-polar solvents (e.g., CCl₄) minimize side reactions like di-addition.

- Temperature Control : Maintaining 0–5°C during hydrobromination reduces thermal decomposition of intermediates .

Characterization via GC-MS and NMR (¹H/¹³C) is critical to confirm purity and structural integrity.

Advanced: How do discrepancies in autoignition delay modeling for 1-butene under fuel-lean conditions arise, and what experimental approaches resolve them?

In jet-stirred reactor studies, discrepancies between modeled and experimental autoignition delays at φ = 0.5 are attributed to competing pathways:

- Key Reactions : The branching ratio between C₄H₈-1 (+M) ⇄ C₃H₅-A + CH₃(+M) and C₄H₈-1 + O₂ ⇄ C₄H₇O₂ + HO₂ under fuel-lean conditions significantly affects predictions .

Resolution Strategies :

Basic: What analytical techniques are recommended for characterizing 2-bromo-1-butene in oxidation studies?

- Gas Chromatography (GC) : Quantifies stable species (e.g., CO, CO₂) and monitors brominated byproducts (e.g., HBr) using thermal conductivity detectors (TCD) .

- Infrared (IR) Spectroscopy : Identifies functional groups (C-Br stretch at ~550 cm⁻¹) and transient radicals (e.g., CH₂Br) .

- Mass Spectrometry (MS) : Resolves isotopic patterns (⁷⁹Br/⁸¹Br) to confirm molecular fragmentation pathways .

Advanced: How can metal-organic frameworks (MOFs) improve the thermodynamic separation of 1-butene from 2-butenes in mixed C4 streams?

Ni₂(m-dobdc) MOFs exhibit selective 1-butene adsorption via π-complexation with open Ni²⁺ sites. Key findings include:

- Breakthrough Curves : At 47 min, cis-2-butene elutes first due to weaker adsorption, followed by 1-butene with a selectivity factor of 2.8 .

- Multicomponent Selectivity Inversion : Under mixed-gas conditions, cis-2-butene adsorption weakens, enhancing 1-butene purity to >99% after four adsorption cycles.

Methodological steps:

Basic: What are the dominant reaction pathways for 2-bromo-1-butene in radical-mediated oxidation?

In combustion or atmospheric oxidation:

- H-Abstraction : Bromine atoms stabilize adjacent radicals, favoring H-abstraction from the β-carbon to form resonance-stabilized allyl bromides.

- β-Scission : Cleavage of the C-Br bond generates 1,3-butadiene and Br radicals, which propagate chain reactions .

- HO₂ Radical Interactions : Brominated peroxy radicals (C₄H₇BrO₂) form stable intermediates, detectable via electron paramagnetic resonance (EPR) .

Advanced: How do discrepancies in laminar burning velocities between 1-butene and cis-2-butene inform kinetic mechanism validation?

1-Butene exhibits higher laminar burning velocities (e.g., 45 cm/s vs. 38 cm/s for cis-2-butene at φ = 1, 1 atm) due to:

- Radical Pool Dynamics : Enhanced propargyl (C₃H₃) and methyl (CH₃) radical formation in 1-butene accelerates chain-branching reactions.

- Sensitivity Analysis : The reaction C₄H₈-1 + OH ⇄ C₄H₇-1 + H₂O is 3× more sensitive in 1-butene oxidation .

Validation Protocol :

Basic: What are the environmental persistence and degradation pathways of 2-bromo-1-butene?

- Biodegradation : Readily degraded by soil microbes (e.g., Pseudomonas putida) via dehalogenase enzymes, producing 1-butene and bromide ions .

- Photolysis : UV exposure (λ = 290–320 nm) cleaves C-Br bonds, forming 1,3-butadiene and HBr.

- Ecotoxicity : Low bioaccumulation (BCF = 17.8) but acute aquatic toxicity (LC₅₀ = 12 mg/L for Daphnia magna) requires containment in anaerobic degradation studies .

Advanced: How can discrepancies in cis/trans-2-butene adsorption selectivity in MOFs be reconciled with single-component isotherm data?

Single-component isotherms predict stronger trans-2-butene adsorption, but multicomponent experiments show cis-2-butene elutes first due to:

- Steric Effects : cis-Isomers fit better into MOF pores (e.g., Ni₂(m-dobdc) pore size = 6.2 Å) despite weaker Ni²⁺ interactions.

- Co-Adsorption Dynamics : 1-Butene displaces cis-2-butene at higher pressures, altering selectivity profiles.

Experimental Validation :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.